molecular formula C21H19BrN6O3 B2966802 N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189475-41-9

N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2966802
CAS No.: 1189475-41-9
M. Wt: 483.326
InChI Key: RZWYRLPAGLIAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a morpholino ring and a 2-bromophenyl acetamide substituent.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O3/c22-14-5-1-2-6-15(14)23-18(29)13-27-21(30)28-17-8-4-3-7-16(17)24-19(20(28)25-27)26-9-11-31-12-10-26/h1-8H,9-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWYRLPAGLIAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, as well as its structural characteristics that contribute to these effects.

Structural Characteristics

The compound features several key structural components:

  • Bromophenyl Group : Known for its potential to interact with DNA and exhibit anticancer properties.
  • Morpholino Moiety : Associated with enhanced solubility and bioavailability, and has been linked to antimicrobial activity in various compounds.
  • Triazoloquinoxaline Core : This scaffold is recognized for its kinase inhibitory properties, which are crucial in cancer therapy.

Anticancer Activity

Research indicates that compounds with a triazolo[4,3-a]quinoxaline scaffold often demonstrate significant anticancer properties. The specific biological activity of this compound is hypothesized based on the following findings:

  • Kinase Inhibition : The triazoloquinoxaline structure is known to inhibit various kinases involved in cancer progression. The presence of the morpholino group may enhance this activity by improving the compound's interaction with target enzymes.
  • Antiproliferative Effects : Similar compounds have shown antiproliferative effects in cancer cell lines. For instance, derivatives of quinoxaline have been tested against multiple tumor cell lines, demonstrating IC50 values that suggest strong inhibitory effects on cell growth .
CompoundStructure FeaturesBiological Activity
This compoundBrominated phenyl; morpholino; triazoloquinoxaline coreAnticancer properties
5-(bromophenyl)-[1,2,4]triazolo[3,4-a]quinoxalineBrominated phenyl group; triazole ringAntimicrobial activity
6-amino-[1,2,4]triazolo[3,4-a]quinoxalineAmino group; quinoxaline coreAnticancer properties

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of related compounds:

  • Tetrazoloquinoxalines : These derivatives demonstrated high inhibitory effects against tumor cell lines and were non-cytotoxic to normal cells (IC50 > 100 μg/mL) . This suggests a favorable therapeutic index for similar structures.
  • Quinoxaline Derivatives : In vitro studies showed significant inhibition against various microbial strains. Compounds similar to this compound could lead to the development of new antibiotics or adjuvants for existing therapies.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (Target) Not Provided C21H19BrN6O3 ~491.3* 2-bromophenyl, morpholino
N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide Not Provided C21H19BrN6O3 ~491.3* 4-bromophenyl, morpholino (positional isomer of target)
N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide 1189854-35-0 C22H21ClN6O3 452.9 5-chloro-2-methylphenyl, morpholino (chloro and methyl substitution)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 1260949-60-7 C20H15ClF3N5O2 449.8 4-chloro-2-(trifluoromethyl)phenyl, ethyl group on triazoloquinoxaline
N-(1,3-benzodioxol-5-yl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (AK Scientific) Not Provided C24H18N6O5 ~470.4* 1,3-benzodioxol-5-yl, phenoxy substitution on triazoloquinoxaline

*Molecular weights estimated based on formula.

Implications of Substituent Modifications

Bromine Position (2- vs. The 4-bromo isomer () could exhibit improved solubility due to reduced steric effects, though this requires experimental validation.

Chloro and Trifluoromethyl Substitutions :

  • The chloro and trifluoromethyl groups in and enhance electron-withdrawing effects, which may increase metabolic stability or modulate target affinity .
  • The trifluoromethyl group’s hydrophobicity and electronegativity could improve blood-brain barrier penetration in neurological targets .

Morpholino Group Consistency: The morpholino ring is retained in most analogs (e.g., ), suggesting its critical role in solubility or hydrogen-bonding interactions with biological targets .

Phenoxy and Benzodioxol Substitutions: AK Scientific’s phenoxy-substituted analog () introduces bulkier aromatic groups, which may enhance π-π stacking but reduce aqueous solubility .

Q & A

Q. What are the standard synthetic routes and purification methodologies for N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?

Synthesis typically involves multi-step reactions, including cyclization of triazoloquinoxaline precursors and coupling with bromophenyl acetamide derivatives. Key steps may involve refluxing in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization using methanol/water mixtures . Critical parameters include temperature control (80–120°C) and stoichiometric ratios of intermediates (e.g., 1:1.2 molar ratio for coupling reactions).

Q. Which analytical techniques are most effective for structural characterization of this compound?

X-ray crystallography is the gold standard for confirming 3D molecular conformation, as demonstrated in studies of analogous triazole-containing compounds (e.g., bond angles and torsion angles) . Complementary methods include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to verify morpholine and triazoloquinoxaline moieties.
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]⁺ ion).
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br bonds (600–500 cm⁻¹) .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis yield and purity of this compound?

Use a Box-Behnken or central composite design to evaluate critical variables (temperature, solvent polarity, catalyst loading). For example:

  • Factors : Reaction time (4–8 hrs), solvent (DMF vs. THF), and molar ratio (1:1 to 1:1.5).
  • Response Surface Methodology (RSM) : Quantify interactions between factors and maximize yield/purity .
  • ICReDD’s computational-experimental loop () integrates quantum chemical calculations to predict optimal conditions (e.g., transition state energies) and validate via HPLC purity assays .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Comparative bioassays : Test the compound against standardized cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial activity) under identical conditions (IC₅₀, MIC metrics).
  • Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition (e.g., topoisomerase II) to clarify primary targets .
  • Batch validation : Ensure synthetic consistency via NMR purity >95% and LC-MS to rule out byproducts affecting activity .

Q. What computational strategies can predict the drug-likeness and pharmacokinetic properties of this compound?

  • Lipinski’s Rule of Five : Calculate parameters like LogP (<5), molecular weight (<500 g/mol), and hydrogen bond donors/acceptors. shows similar compounds comply with these rules .
  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability.
  • Molecular dynamics simulations : Model binding affinity to target proteins (e.g., kinase domains) using AutoDock Vina or Schrödinger Suite .

Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?

  • Structural modifications : Replace the bromophenyl group with fluorinated analogs (improves metabolic resistance) or modify the morpholine ring to reduce CYP3A4-mediated oxidation .
  • Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetyl) to the acetamide moiety for controlled release .
  • In vitro microsomal assays : Compare half-life (t₁/₂) of parent compound vs. derivatives using liver microsomes (human or rat) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.